Phenethylamine

Overview

Description

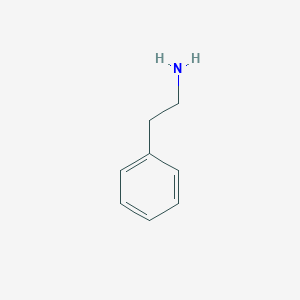

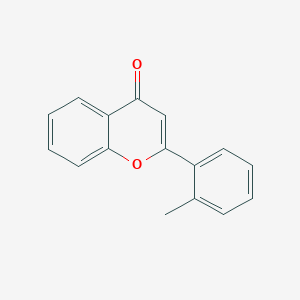

Phenethylamine (PEA) is an organic compound, natural monoamine alkaloid, and trace amine, which acts as a central nervous system stimulant in humans . It is a primary amine, the amino-group being attached to a benzene ring through a two-carbon, or ethyl group . It is a colorless liquid at room temperature that has a fishy odor, and is soluble in water, ethanol, and ether .

Synthesis Analysis

Phenethylamine is synthesized in mammals from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation . In addition to its presence in mammals, phenethylamine is found in many other organisms and foods, such as chocolate, especially after microbial fermentation .

Molecular Structure Analysis

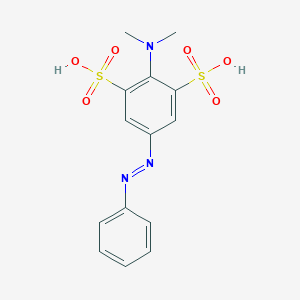

The molecular formula of Phenethylamine is C8H11N . The IUPAC name is 2-Phenylethan-1-amine . The SMILES string is NCCc1ccccc1 . The InChI is InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2 .

Chemical Reactions Analysis

Phenethylamine regulates monoamine neurotransmission by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . To a lesser extent, it also acts as a neurotransmitter in the human central nervous system .

Physical And Chemical Properties Analysis

Phenethylamine is a colorless liquid at room temperature that has a fishy odor, and is soluble in water, ethanol, and ether . Its density is 0.964 g/ml and its boiling point is 195 °C .

Scientific Research Applications

- Endogenous Catecholamines : Notably, endogenous catecholamines like dopamine, norepinephrine, and epinephrine contain the 2-phenethylamine scaffold. These neurotransmitters play critical roles in dopaminergic neurons, affecting voluntary movement, stress, and mood .

- Therapeutic Targets : Researchers have identified various therapeutic targets related to 2-phenethylamines. These include ligands for adrenoceptors, carbonyl anhydrase, dopamine receptors (DAT), serotonin receptors (5-HT), monoamine oxidase (MAO), peroxisome proliferator-activated receptors (PPAR), sigma receptors, and trace amine-associated receptor 1 (TAAR1) .

- Research Hits : Ongoing studies continue to discover new bioactive 2-phenethylamines, making this area dynamic and promising .

- Applications : 2-phenethylamine has found use as a wide-band gap semiconductor in optical and electronic applications. Its unique properties make it suitable for these purposes .

- Pharmaceutical Applications : Phenethylamine is employed in the manufacturing of anti-depression agents and anti-diabetic drugs. Its chemical versatility contributes to its utility in drug development .

- Intermediate and Building Block : Phenethylamine serves as a valuable intermediate in organic synthesis. Researchers use it to create more complex molecules and functional groups .

- Designer Drugs : Unfortunately, 2-phenethylamines are also associated with recreational use and designer drugs. Some alkaloids containing this moiety have been misused, leading to drug abuse-related conditions .

- Complex Alkaloids : Morphine, (S)-reticuline, and berberine are examples of naturally occurring alkaloids that incorporate the 2-phenethylamine unit. These compounds form more intricate cyclic frameworks derived from natural biosynthetic pathways .

Medicinal Chemistry

Wide-Band Gap Semiconductors

Anti-Depression Agents and Anti-Diabetic Drugs

Organic Synthesis

Recreational Use and Designer Drugs

Natural Biosynthetic Pathways

Mechanism of Action

Target of Action

Phenethylamine primarily targets the trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . It also interacts with other targets such as primary amine oxidase and trypsin-1 and trypsin-2 .

Mode of Action

Phenethylamine regulates monoamine neurotransmission by binding to TAAR1 and inhibiting VMAT2 in monoamine neurons . This interaction results in changes in the neurotransmission process, affecting the release and reuptake of neurotransmitters.

Biochemical Pathways

Phenethylamine is produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase (AADC) via enzymatic decarboxylation . It is metabolized primarily by monoamine oxidase B (MAO-B) and other enzymes such as MAO-A , SSAOs (AOC2 & AOC3) , PNMT , AANAT , and FMO3 .

Pharmacokinetics

The pharmacokinetics of phenethylamine involve its absorption, distribution, metabolism, and excretion (ADME). In orally ingested phenethylamine, a significant amount is metabolized in the small intestine by MAO-B and then aldehyde dehydrogenase (ALDH), which converts it to phenylacetic acid . This means that for significant concentrations to reach the brain, the dosage must be higher than for other methods of administration . The elimination half-life of exogenous phenethylamine is about 5-10 minutes .

Result of Action

The molecular and cellular effects of phenethylamine’s action involve the regulation of monoamine neurotransmission, which plays a critical role in various physiological functions such as mood regulation and voluntary movement . It also acts as a neurotransmitter in the human central nervous system to a lesser extent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of phenethylamine. For instance, in the case of turbot (Scophthalmus maximus), phenethylamine has been identified as a potential density stress pheromone, with its action influenced by changes in stocking densities .

Safety and Hazards

Future Directions

The 2-phenethylamine motif is widely present in nature, from simple, open-chain structures to more complex polycyclic molecular arrangements . Future directions will include both a complementary report covering synthetic strategies to access 2-phenethylamine derivatives and a second, satellite review of 2-heteroaryl-ethylamines in medicinal chemistry .

properties

IUPAC Name |

2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHGXPLMPWCGHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

156-28-5 (hydrochloride), 5471-08-9 (sulfate[2:1]), 71750-39-5 (sulfate) | |

| Record name | Phenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5058773 | |

| Record name | Phenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a fishy odor; Absorbs carbon dioxide from the air; [Merck Index] Colorless liquid; [MSDSonline], Solid, Colourless to pale, slightly yellow liquid; Fishy aroma | |

| Record name | 2-Phenylethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3159 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phenylethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Phenethylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1579/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

197.5 °C, BP: 197-198 °C: Specific gravity: 0.96 at 15 °C/15 °C, BP: 194.5-195 °C, BP: 204 °C, 194.00 to 195.00 °C. @ 760.00 mm Hg | |

| Record name | Phenethylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04325 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Phenylethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenylethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

81 °C (178 °F) - closed cup | |

| Record name | 2-Phenylethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in water, Very soluble in ethanol, ether; soluble in carbon tetrachloride, Soluble in alcohol, ether, Freely soluble in alcohol, ether, Soluble in water, ether, Soluble (in ethanol) | |

| Record name | 2-Phenylethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenethylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1579/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9640 g/cu cm at 25 °C, 0.961-0.967 | |

| Record name | 2-Phenylethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenethylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1579/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.18 (Air = 1) | |

| Record name | 2-Phenylethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.29 [mmHg], 31 Pa /0.23 mm Hg/ at 20 °C | |

| Record name | 2-Phenylethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3159 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Phenylethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Phenethylamine | |

Color/Form |

Colorless to slightly yellow liquid, Liquid | |

CAS RN |

64-04-0 | |

| Record name | Benzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04325 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/327C7L2BXQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Phenylethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenylethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

<0 °C | |

| Record name | Phenethylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04325 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Phenylethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do phenethylamines interact with serotonin receptors?

A1: Phenethylamines, particularly those with hallucinogenic properties, primarily act as agonists at serotonin 5-HT2A receptors [, , ]. This interaction is thought to be responsible for their hallucinogenic effects []. While some phenethylamines bind to both 5-HT2A and 5-HT2C receptors, their behavioral effects, including their discriminative stimulus effects, appear to be primarily mediated by the 5-HT2A subtype [].

Q2: Do phenethylamines influence the sympathetic nervous system?

A2: Yes, some phenethylamines, like methamphetamine, can affect the sympathetic nervous system. They can induce changes in catecholamine levels within the hypothalamus, leading to increased norepinephrine levels peripherally. This can result in vasoconstriction, heat generation through β-adrenergic receptor activation, and alterations in the gut microbiome [].

Q3: Can phenethylamines affect the gut microbiome?

A3: Emerging evidence suggests a potential link between phenethylamine use and gut microbiome composition. For instance, these compounds have been shown to increase the levels of Proteus species, which are associated with enhanced norepinephrine turnover []. Furthermore, fecal microbiota transplant studies between phenethylamine-tolerant and -naïve rats suggest that the gut microbiome might contribute to the hyperthermic response to phenethylamines [].

Q4: What is the molecular formula and weight of 2-phenylethylamine?

A4: The molecular formula of 2-phenylethylamine is C8H11N, and its molecular weight is 121.18 g/mol.

Q5: How are the structural characteristics of substituted phenethylamines analyzed?

A5: Several analytical techniques are employed for structural characterization, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): This method, often combined with derivatization techniques like acylation, helps identify and differentiate various phenethylamines, even closely related isomers [, , , ].

- Nuclear Magnetic Resonance (NMR): This technique provides detailed information about the structure and purity of phenethylamines and their metabolites [].

Q6: How is computational chemistry used in phenethylamine research?

A6: Computational methods, such as virtual docking and molecular modeling, provide insights into the interaction of phenethylamines with their targets. For instance, docking studies have been used to understand how the N-benzyl moiety of N-benzyl phenethylamines interacts with specific residues like Phe339 (6.51) in the 5-HT2A receptor []. These methods contribute significantly to understanding the structure-activity relationships of phenethylamines and guide the design of novel compounds.

Q7: How does the structure of a phenethylamine influence its activity at 5-HT2A receptors?

A7: Structural modifications on the phenethylamine scaffold significantly influence their binding affinity and functional activity at 5-HT2A receptors []:

- Phenethylamine Core: Generally, phenethylamines exhibit higher affinity for 5-HT2A receptors compared to tryptamines [].

- Phenyl Ring Substitutions:

- N-Substitutions:

Q8: How does the stereochemistry of phenethylamines affect their activity?

A8: The stereochemistry of phenethylamines is crucial for their interaction with adrenergic receptors. For instance, the 2S(+)-isomer of α-methyldopamine shows a dramatic preference for α2-adrenergic receptors compared to its 2R(-) counterpart, highlighting the importance of stereochemical orientation for receptor activation and selectivity []. Similarly, studies on the hepatic α1-adrenergic receptor, which plays a role in liver function and growth, demonstrate stereoselective activation by phenethylamines and imidazolines. (-)-(R)-Norepinephrine exhibits higher potency than (+)-(S)-norepinephrine in stimulating DNA synthesis, indicating a preference for the (-)-(R) configuration [].

Q9: What is known about the stability of phenethylamines?

A9: While specific stability data isn't extensively covered, the research highlights the use of salt formation to potentially enhance the stability of phenethylamines. For instance, AHU-377, a specific phenethylamine derivative, is prepared as a phenethylamine salt to improve its physicochemical properties, including crystallinity, solubility, and hygroscopicity, thereby potentially enhancing its stability [].

Q10: How are synthetic phenethylamines regulated?

A10: Due to their potential for abuse and health risks, many synthetic phenethylamines, including 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe, have been temporarily placed into Schedule I of the Controlled Substances Act (CSA) in the United States []. This classification reflects the need to regulate their handling, distribution, and use to minimize public health risks.

Q11: How are phenethylamines metabolized in the body?

A11: While the research papers provided don't delve into specific metabolic pathways, they highlight that phenethylamines can undergo various metabolic transformations. For instance, α-benzyl-N-methylphenethylamine (BNMPA), an impurity found in illicitly synthesized methamphetamine, is metabolized into several byproducts, including N-demethyl-α-benzyl-phenethylamine, 1,3-diphenyl-2-propanone, and 1,3-diphenyl-2-propanol. Detecting these metabolites in urine samples can serve as a marker for methamphetamine use [].

Q12: What animal models are used to study the effects of phenethylamines?

A12: The provided research utilizes several animal models to investigate the behavioral and neurochemical effects of phenethylamines:

- Rodents (Rats and Mice): Widely used to study various aspects, including the discriminative stimulus effects of phenethylamines like DOM (1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane) [] and the development of tolerance and cross-tolerance to their hallucinogenic effects [, ].

- Non-Human Primates (Baboons): Employed to assess the abuse liability of novel phenethylamines by evaluating their intravenous self-administration potential [].

- Zebrafish: Emerging as a valuable model for screening the behavioral and neurochemical effects of psychoactive drugs, including novel N-benzyl-2-phenylethylamine (NBPEA) derivatives. Zebrafish studies are valuable for assessing locomotor activity, anxiety-like behavior, and changes in brain neurotransmitter levels [].

Q13: How do researchers investigate the effects of phenethylamines on cellular processes?

A13: Researchers utilize cell-based assays, such as those using rat primary hepatocyte cultures, to investigate the impact of phenethylamines on cellular functions. These assays have shown that phenethylamines can stimulate DNA synthesis in hepatocytes, indicating their potential to influence liver cell growth [].

Q14: Does tolerance develop to the hallucinogenic effects of phenethylamines?

A14: Yes, repeated administration of phenethylamine-derived hallucinogens, such as DOI and 2C-T-7, leads to the development of tolerance to their head-twitch response (HTR) inducing effects in mice [, ]. This tolerance is not easily surmountable by increasing the dose, suggesting potential limitations for their chronic use as therapeutic agents due to potential rapid tolerance development. Interestingly, cross-tolerance between phenethylamine-derived hallucinogens (like DOI) and tryptamine-derived hallucinogens (like DPT) has been observed, even though the latter might have a lower propensity for inducing tolerance when administered alone [, ].

Q15: What are the potential toxicities associated with phenethylamine use?

A15: The provided research highlights that certain phenethylamines, particularly those with potent stimulant properties, can lead to behavioral toxicity at high doses. These toxic effects include:

Q16: Are there any long-term health risks associated with phenethylamine use?

A16: While the provided papers do not extensively cover long-term effects, they emphasize the potential for abuse and dependence associated with certain phenethylamines, particularly those with stimulant properties. These findings highlight the need for careful consideration of the risks and benefits associated with their use.

Q17: Can specific metabolites serve as markers for phenethylamine use?

A17: Yes, the detection of specific metabolites in biological fluids, like urine, can be indicative of phenethylamine use. For example, the presence of α-benzyl-N-methylphenethylamine (BNMPA) metabolites, such as N-demethyl-α-benzyl-phenethylamine, 1,3-diphenyl-2-propanone, and 1,3-diphenyl-2-propanol, can be used to identify individuals who have used illicitly synthesized methamphetamine [].

Q18: What analytical techniques are commonly used to detect and quantify phenethylamines?

A18: Various analytical methods are employed for detecting and quantifying phenethylamines in biological and forensic samples:

- Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It allows for the identification and quantification of phenethylamines, even in complex mixtures [, , , ].

- Derivatization Techniques: Often combined with GC-MS, derivatization methods, such as acylation with perfluoroacyl reagents like pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA), are used to enhance the volatility and detectability of phenethylamines [, , , ].

Q19: How do amphetamines affect the transport of neurotransmitters?

A19: Amphetamines, a class of compounds structurally related to phenethylamines, can significantly influence neurotransmitter transport in adrenergic nerves. They can inhibit the uptake of noradrenaline and similar amines like metaraminol, which are transported by a carrier-mediated process. Additionally, amphetamines can accelerate the efflux of noradrenaline from the cytosol of adrenergic nerves [].

Q20: How does the inhibition of monoamine oxidase affect phenethylamine activity?

A20: Monoamine oxidase (MAO) is an enzyme involved in the breakdown of various neurotransmitters, including phenethylamine. Inhibiting MAO can significantly enhance the effects of phenethylamine by increasing its concentration in the brain. Studies have shown that phenethylamine exhibits amphetamine-like effects in animals pretreated with MAO inhibitors, suggesting that its accumulation due to MAO inhibition contributes to its pharmacological actions [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B48238.png)